苄基(1-苯基环丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

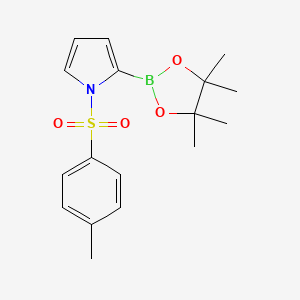

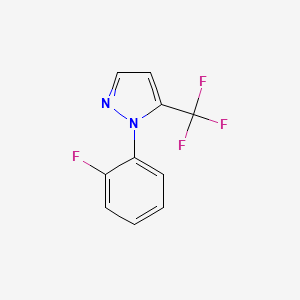

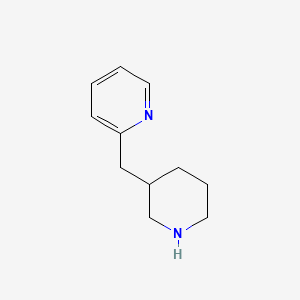

Benzyl (1-phenylcyclopropyl)carbamate is a compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of carbamates, such as Benzyl (1-phenylcyclopropyl)carbamate, involves various methods. One common method is the carbamoylation process . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method does not require the addition of metal complex catalysts or metal salt additives .Molecular Structure Analysis

The InChI code for Benzyl (1-phenylcyclopropyl)carbamate is 1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) .Chemical Reactions Analysis

Benzyl carbamates are susceptible to hydrogenation, where it requires initial cleavage, then the resulted amine needs to be protected again . Transcarbamation of benzyl carbamates to alkyl carbamates is very essential .Physical and Chemical Properties Analysis

Benzyl (1-phenylcyclopropyl)carbamate is a solid substance . It should be stored in a dry, cool, and well-ventilated place .科学研究应用

3-芳基-1,3-氨基醇和 6-芳基哌啶-2,4-二酮的合成:苄基 N-(1-苯基-3-丁烯基)氨基甲酸酯的卤代环氨基甲酸酯化反应被证明会产生 6-官能化 4-芳基-1,3-恶嗪烷-2-酮,其具有不同的非对映选择性。这些化合物可以进一步精制,以产生生物学或合成上重要的 6-芳基哌啶-2,4-二酮和 3-芳基-1,3-氨基醇(Mangelinckx 等人,2010)。

苯基 1-苄氧羰基氨基芳基甲基膦肽衍生物的合成:在另一项研究中,苄基氨基甲酸酯与芳香醛和二氯苯基膦反应生成苯基 1-芳基甲基膦酰氯,后者与氨基酸酯进一步反应生成膦肽衍生物(Dai & Chen, 1997)。

化学合成中的立体定向偶联:苄基氨基甲酸酯与芳基和杂芳基硼酸酯的立体定向偶联已经开发出来,根据所使用的配体在亲电碳上显示选择性反转或保留(Harris 等人,2013)。

LSD1 抑制剂合成:已合成已知的 LSD1 抑制剂反式-苄基 (1-((4-(2-氨基环丙基)苯基)氨基)-1-氧代-3-苯基丙烷-2-基)氨基甲酸酯盐酸盐的非对映异构体,并显示出对 LSD1 的有效异构体,而对 MAO-A 和 MAO-B 的活性较低(Valente 等人,2015)。

胆碱酯酶抑制:合成了新型苯基氨基甲酸酯,并评估了它们在体外抑制乙酰胆碱酯酶和丁酰胆碱酯酶的能力,显示出对两种酶的有效抑制(Bąk 等人,2019)。

针对革兰氏阳性菌的抗菌剂:一系列(3-苄基-5-羟苯基)氨基甲酸酯对敏感和耐药革兰氏阳性菌表现出有效的抑制活性(Liang 等人,2020)。

作用机制

安全和危害

未来方向

While specific future directions for Benzyl (1-phenylcyclopropyl)carbamate are not mentioned in the search results, carbamates are essential for the synthesis of peptides . They are useful protecting groups for amines and can be installed and removed under relatively mild conditions . This suggests potential applications in peptide synthesis and medicinal chemistry.

属性

IUPAC Name |

benzyl N-(1-phenylcyclopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIOJNFEBGVQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735301 |

Source

|

| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324000-40-9 |

Source

|

| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)

![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)